

Spectroscopic Analysis of 4-Methyl-2-(piperidin-2-yl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-(piperidin-2-yl)oxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, **4-Methyl-2-(piperidin-2-yl)oxazole**. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methyl-2-(piperidin-2-yl)oxazole**. These predictions are derived from the analysis of substituent effects on the piperidine and oxazole ring systems, drawing upon extensive literature data for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Oxazole-H5	7.0 - 7.2	s	-
Piperidine-H2	4.8 - 5.0	m	-
Piperidine-NH	2.5 - 4.0 (broad)	s	-
Piperidine-H6 (eq)	3.1 - 3.3	m	-
Piperidine-H6 (ax)	2.6 - 2.8	m	-
Oxazole-CH ₃	2.2 - 2.4	s	-
Piperidine-H3, H4, H5	1.4 - 1.9	m	-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Oxazole-C2	160 - 165
Oxazole-C4	135 - 140
Oxazole-C5	120 - 125
Piperidine-C2	55 - 60
Piperidine-C6	45 - 50
Piperidine-C3	30 - 35
Piperidine-C4	25 - 30
Piperidine-C5	20 - 25
Oxazole-CH ₃	10 - 15

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Piperidine)	3300 - 3500	Medium, Broad
C-H Stretch (sp ³ CH ₂)	2850 - 2960	Strong
C-H Stretch (sp ² CH ₃ , =CH)	3000 - 3100	Medium
C=N Stretch (Oxazole)	1640 - 1670	Medium
C=C Stretch (Oxazole)	1580 - 1620	Medium
C-O-C Stretch (Oxazole)	1050 - 1150	Strong
C-N Stretch (Piperidine)	1180 - 1250	Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment	Fragmentation Pathway
166	[M] ⁺	Molecular Ion
151	[M - CH ₃] ⁺	Loss of methyl radical from the oxazole ring
84	[C ₅ H ₁₀ N] ⁺	Cleavage of the bond between the piperidine and oxazole rings
83	[C ₅ H ₉ N] ⁺	α-cleavage of the piperidine ring
82	[C ₅ H ₄ NO] ⁺	Fragment corresponding to the 4-methyloxazole moiety

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Methyl-2-(piperidin-2-yl)oxazole**.

2.1. Synthesis of **4-Methyl-2-(piperidin-2-yl)oxazole**

A potential synthetic route to the title compound involves the reaction of N-protected piperidine-2-carboxylic acid with a propargylamine derivative to form an intermediate, which then undergoes cyclization to the oxazole ring. A final deprotection step would yield the target molecule. The van Leusen oxazole synthesis is another viable method, where tosylmethylisocyanide (TosMIC) reacts with an appropriate aldehyde.^[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: Approximately 16 ppm.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
- **¹³C NMR Acquisition:**
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: Approximately 220 ppm.
 - Acquisition time: 1-2 seconds.

- Relaxation delay: 2-5 seconds.
- Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For more complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.[\[2\]](#)[\[3\]](#)

2.3. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for oils or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
 - KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2) and place the solution in a liquid cell.[\[4\]](#)[\[5\]](#)
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - Acquire a background spectrum of the empty sample holder (or pure solvent/KBr pellet) before running the sample spectrum.

- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

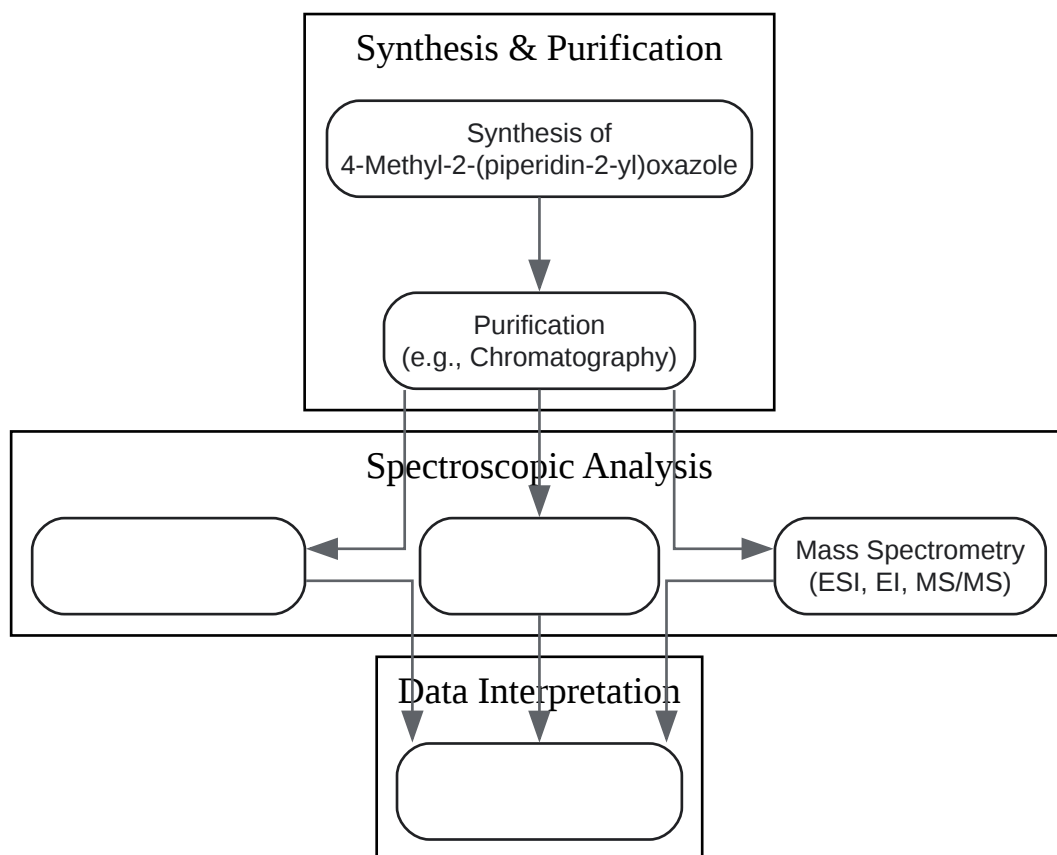
2.4. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.^[6]
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition (ESI-MS):**
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Typical ESI conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
- **Data Acquisition (EI-MS):**
 - Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV.
- **Tandem Mass Spectrometry (MS/MS):** To confirm the proposed fragmentation patterns, perform MS/MS analysis on the molecular ion or other prominent fragment ions. This involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.^{[7][8]}

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **4-Methyl-2-(piperidin-2-yl)oxazole**.



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Caption: General workflow for the spectroscopic analysis of a novel compound.

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